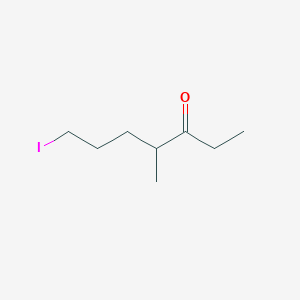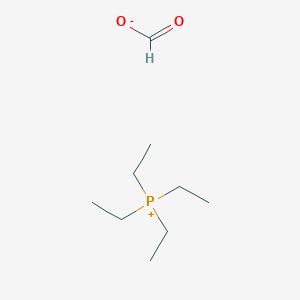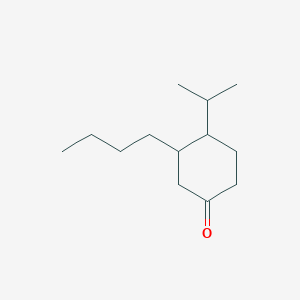
4-(4-Bromophenyl)-2,4,6-triphenyl-4H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromophenyl)-2,4,6-triphenyl-4H-pyran is an organic compound that belongs to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring This specific compound is characterized by the presence of a bromophenyl group and three phenyl groups attached to the pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2,4,6-triphenyl-4H-pyran typically involves the reaction of 4-bromobenzaldehyde with acetophenone derivatives in the presence of a base. The reaction proceeds through an aldol condensation followed by cyclization to form the pyran ring. Common bases used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is usually carried out in an ethanol or methanol solvent under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Bromophenyl)-2,4,6-triphenyl-4H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of 4-phenyl-2,4,6-triphenyl-4H-pyran.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-(4-Bromophenyl)-2,4,6-triphenyl-4H-pyran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 4-(4-Bromophenyl)-2,4,6-triphenyl-4H-pyran involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the pyran ring can undergo nucleophilic attack. These interactions can lead to the formation of reactive intermediates that can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromophenylacetic acid: Contains a bromophenyl group and is used in organic synthesis.
4-Bromothiophenol: Contains a bromophenyl group and is used in the synthesis of sulfur-containing compounds.
4-Bromobenzophenone: Contains a bromophenyl group and is used in analytical applications.
Uniqueness
4-(4-Bromophenyl)-2,4,6-triphenyl-4H-pyran is unique due to its combination of a pyran ring with multiple phenyl groups, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
125889-69-2 |
|---|---|
Fórmula molecular |
C29H21BrO |
Peso molecular |
465.4 g/mol |
Nombre IUPAC |
4-(4-bromophenyl)-2,4,6-triphenylpyran |
InChI |
InChI=1S/C29H21BrO/c30-26-18-16-25(17-19-26)29(24-14-8-3-9-15-24)20-27(22-10-4-1-5-11-22)31-28(21-29)23-12-6-2-7-13-23/h1-21H |
Clave InChI |
CVYDVVXGSVDCHF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(C=C(O2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(2-Hydroxyethoxy)hexyl]cyclohexan-1-one](/img/structure/B14301075.png)
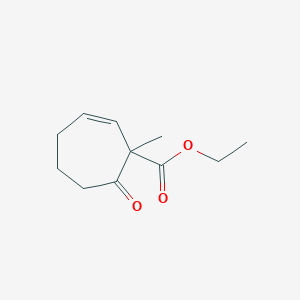
![Methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate](/img/structure/B14301081.png)

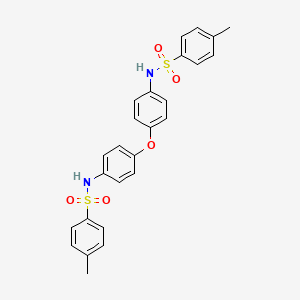


![4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B14301129.png)
